molecular formula C15H16ClN3OS B6576736 1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine CAS No. 1183939-70-9

1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine

Cat. No.: B6576736
CAS No.: 1183939-70-9
M. Wt: 321.8 g/mol
InChI Key: DYWQGLYVXARQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine is a useful research compound. Its molecular formula is C15H16ClN3OS and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0702610 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine is a synthetic derivative that has garnered attention due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • A piperazine core, which is known for its diverse biological activities.
  • A chlorinated pyridine moiety that may enhance pharmacological interactions.
  • A thiophene substituent that could contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds with similar piperazine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The introduction of halogen atoms, such as chlorine, often enhances the antimicrobial efficacy by increasing membrane permeability or disrupting bacterial cell walls .

Antitumor Activity

Piperazine derivatives have been investigated for their antitumor potential. A study highlighted that modifications in the piperazine ring can lead to increased activity against leukemia and solid tumors. The presence of the chloropyridine and thiophene groups in this compound may synergistically contribute to its antiproliferative effects by targeting multiple pathways involved in cancer cell survival .

Neuropharmacological Effects

Piperazine compounds are also implicated in neuropharmacology. They can modulate neurotransmitter receptors, including serotonin and dopamine receptors. This modulation can lead to potential therapeutic applications in treating neurological disorders. The specific structural components of this compound may enhance its binding affinity to these receptors, suggesting a promising avenue for further research .

Study 1: Antimicrobial Evaluation

In a comparative study, a series of piperazine derivatives were synthesized and tested against Pseudomonas aeruginosa. The results indicated that the derivative containing a 4-chloropyridine moiety exhibited an MIC (Minimum Inhibitory Concentration) significantly lower than that of standard antibiotics, highlighting its potential as a novel antibacterial agent .

Study 2: Antitumor Activity Assessment

A recent investigation into the antitumor properties of piperazine derivatives revealed that compounds with thiophene substitutions showed enhanced cytotoxicity against various cancer cell lines. The study reported IC50 values indicating potent activity against breast and colon cancer cells, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

The biological activity of This compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the thiophene ring may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and tumor growth.
  • Receptor Modulation : The ability to interact with neurotransmitter receptors suggests potential applications in neuropharmacology.

Properties

IUPAC Name

(4-chloropyridin-2-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-13-1-3-17-14(9-13)15(20)19-6-4-18(5-7-19)10-12-2-8-21-11-12/h1-3,8-9,11H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWQGLYVXARQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.